Hydroxylamine, acetate (salt)

Übersicht

Beschreibung

Hydroxylamine is an oxygenated derivative of ammonia and is used in the synthesis of oximes from aldehydes and ketones . Oximes are easily reduced to amines, which are used in the manufacture of dyes, plastics, synthetic fibers, and medicinals .

Synthesis Analysis

Hydroxylamine synthesis methods traditionally utilize ammonia as the nitrogen source and require harsh reaction conditions . A recent study developed a plasma-electrochemical cascade pathway (PECP) powered by electricity for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions . The first step involves plasma treatment of ambient air and water to deliver a nitric acid solution. The obtained nitric acid is then selectively electroreduced to hydroxylamine using a bismuth-based catalyst .

Molecular Structure Analysis

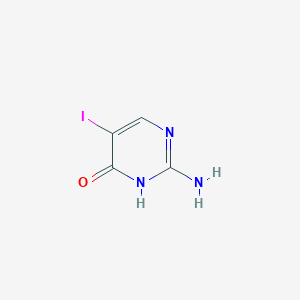

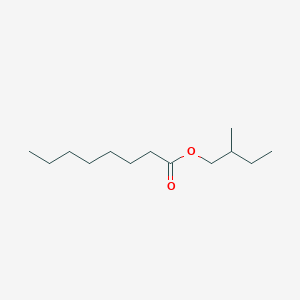

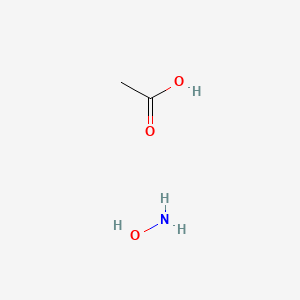

The molecular formula of Hydroxylamine is H3NO . Its molecular weight is 33.0299 . The structure is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of Hydroxylamine acetate (1:1) is CHNO, with an average mass of 93.082 Da .

Chemical Reactions Analysis

Hydroxylamine is an important nitrogenous feedstock with high reactivity and has been widely applied for the synthesis of nitrogen-containing compounds in the chemical, agrochemical, and pharmaceutical fields . Traditional industrial methods for the synthesis of Hydroxylamine include the Raschig, nitric monoxide (NO) reduction, and nitric acid (HNO3) reduction methods .

Physical And Chemical Properties Analysis

Hydroxylamine is difficult to detect using conventional analytical techniques due to its physical-chemical properties like the lack of chromophore, low molecular weight, the absence of a carbon atom, and high polarity .

Wissenschaftliche Forschungsanwendungen

1. Application in Semiconductor Manufacturing

Hydroxylamine is utilized as a reducing agent in semiconductor manufacturing, specifically in the chemical mechanical planarization (CMP) process. It's involved in the oxidation of copper, a crucial step in the manufacture of semiconductors. Studies have shown that a sulfate salt of hydroxylamine can oxidize copper during CMP processing, with electrochemical and electron paramagnetic resonance measurements verifying the formation of a nitrosyl radical complex responsible for catalytic copper oxidation (Carter & Small, 2003).

2. Use in Organic Chemistry

Hydroxylamine derivatives are used in palladium-catalyzed additions to Baylis-Hillman acetate adducts. This process efficiently produces substituted allyloxy amines, demonstrating the versatility of hydroxylamine in organic synthesis (Reddy et al., 2007).

3. Role in Copper/TEMPO Redox Reactions

In the field of inorganic chemistry, hydroxylamine plays a role in copper/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) redox reactions. These reactions are significant for understanding the redox interactions between copper salts and organic aminoxyls, crucial for various catalytic processes (Ryan et al., 2019).

4. Application in Drug Substance Analysis

Hydroxylamine is important in the pharmaceutical industry for the analysis of drug substances. A study developed a sensitive method for determining hydroxylamine in penicillamine drug substances, demonstrating its role in ensuring the purity and safety of pharmaceuticals (Uppala & Arthanareeswari, 2021).

5. Catalysis in Amide Synthesis

Hydroxylamine is used in the synthesis of primary amides from aldehydes. A process utilizing hydroxylamine hydrochloride, sodium acetate, and copper sulfate has been developed, showcasing its application in catalysis and organic synthesis (Ganguly et al., 2012).

6. Synthesis of Hydroxamic Acids

In organic chemistry, hydroxylamine is used for synthesizing hydroxamic acids. A simple and efficient method utilizing acyl chlorides with hydroxylamine hydrochlorideand NaHCO3 has been developed for this purpose. This method is notable for its ease of use and the availability of reagents, making it a valuable tool in the synthesis of a wide range of hydroxamic acids (Gao et al., 2013).

7. Geochemical Extractions

Hydroxylamine is used in partial geochemical extractions, particularly in studies focusing on metal extraction. Research involving buffered acetate and hydroxylamine leaches has demonstrated that metal extractability varies significantly with reaction conditions, highlighting the importance of hydroxylamine in geochemical analysis (Dalrymple et al., 2005).

8. Ionic Liquid Synthesis

Hydroxylamine plays a role in the synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids. These substances, synthesized from hydroxylamine and 1,3-propane sultone, have potential applications in the synthesis of other functionalized ionic liquids or ionic liquid-polymers (Zhu et al., 2007).

9. Peptide and Protein Chemistry

Hydroxylamine is utilized in the selective acylation of primary amines in peptides and proteins. This method is particularly relevant in proteomics, where selective acylation is critical for the analysis and study of peptides and proteins (Abello et al., 2007).

10. Electrochemical Applications

The electroreduction of hydroxylamine derivatives has been studied for its application in organic synthesis. This research demonstrates the stability and reactivity of hydroxylamines in various electrochemical environments, indicating their potential use in synthesizing complex organic compounds (Cristea et al., 2005).

Safety And Hazards

Zukünftige Richtungen

The development of a plasma-electrochemical cascade pathway (PECP) for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions provides a viable approach for efficient hydroxylamine synthesis from simpler feedstock at milder conditions, contributing to the sustainability transformation of the chemical industry .

Eigenschaften

IUPAC Name |

acetic acid;hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3NO/c1-2(3)4;1-2/h1H3,(H,3,4);2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNQNULAYXDEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177127 | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxylamine, acetate (salt) | |

CAS RN |

22606-42-4 | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022606424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.